N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a cyclohexyl group, and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl isocyanate with substituted benzoic acids in the presence of a catalyst. The reaction is carried out in methylene chloride at room temperature, yielding high amounts of the target compound . Another method involves the use of cyclohexanol and 5-chloro-valeronitrile as starting materials, with concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as minimizing solvent use and waste generation, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-(diethylsulfamoyl)-2,3-dihydro-1H-indole-1-carboxamide
- 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides
Uniqueness
N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the benzofuran ring and the diethylsulfamoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous for specific applications.
Properties
Molecular Formula |
C20H28N2O4S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-4-22(5-2)27(24,25)16-11-12-18-17(13-16)14(3)19(26-18)20(23)21-15-9-7-6-8-10-15/h11-13,15H,4-10H2,1-3H3,(H,21,23) |
InChI Key |
YHHXJJJOQAQZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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